Cas no 888944-30-7 (tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate)

Technical Introduction: tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a piperidine core protected by a Boc (tert-butoxycarbonyl) group, enhancing stability during synthetic manipulations. The 4-cyanobenzylamino substituent introduces a reactive nitrile functionality, enabling further derivatization. This compound is commonly employed in the preparation of bioactive molecules, including kinase inhibitors and receptor modulators, due to its compatibility with diverse coupling reactions. The Boc group allows selective deprotection under mild acidic conditions, facilitating controlled synthetic pathways. Its well-defined reactivity and high purity make it a reliable choice for research and industrial-scale applications.
tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate structure
888944-30-7 structure
Product name:tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate
CAS No:888944-30-7
MF:C18H25N3O2
MW:315.410004377365
CID:2857118

tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate
    • tert-Butyl 4-((4-cyanobenzyl)amino)piperidine-1-carboxylate
    • tert-butyl 4-[(4-cyanophenyl)methylamino]piperidine-1-carboxylate
    • Inchi: 1S/C18H25N3O2/c1-18(2,3)23-17(22)21-10-8-16(9-11-21)20-13-15-6-4-14(12-19)5-7-15/h4-7,16,20H,8-11,13H2,1-3H3
    • InChI Key: NKVCRRZNDRSVDX-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1)NCC1C=CC(C#N)=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 433
  • Topological Polar Surface Area: 65.4
  • XLogP3: 2.4

tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM301762-500mg
tert-butyl 4-((4-cyanobenzyl)amino)piperidine-1-carboxylate
888944-30-7 95%
500mg
$315 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1772801-1g
tert-Butyl 4-((4-cyanobenzyl)amino)piperidine-1-carboxylate
888944-30-7 98%
1g
¥16816.00 2024-04-26
Chemenu
CM301762-1g
tert-butyl 4-((4-cyanobenzyl)amino)piperidine-1-carboxylate
888944-30-7 95%
1g
$346 2022-09-29
Fluorochem
064136-1g
tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate
888944-30-7 95%
1g
£276.00 2022-03-01
Crysdot LLC
CD11029228-1g
tert-Butyl 4-((4-cyanobenzyl)amino)piperidine-1-carboxylate
888944-30-7 97%
1g
$309 2024-07-18

tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate Related Literature

Additional information on tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate

tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate: A Comprehensive Overview

tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate, also known by its CAS number 888944-30-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a piperidine ring, a cyanobenzyl group, and a tert-butyl ester moiety. The combination of these functional groups makes it a versatile molecule with intriguing chemical properties and promising biological activity.

The synthesis of tert-butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and esterification. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, making it more accessible for research and industrial applications. The use of transition metal catalysts and microwave-assisted synthesis has significantly improved the yield and purity of this compound, as reported in several recent studies.

The structural features of tert-butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate contribute to its unique properties. The piperidine ring provides a rigid framework that enhances the molecule's stability and bioavailability. The cyanobenzyl group introduces electronic diversity, which can influence the compound's reactivity and selectivity in various reactions. Additionally, the tert-butyl ester moiety enhances the molecule's solubility in organic solvents, making it easier to handle during synthesis and purification.

Recent research has highlighted the potential of tert-butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate in drug discovery. Its ability to act as a bioisostere or a pharmacophore mimic makes it an attractive candidate for designing novel therapeutic agents. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest that it could serve as a lead compound for developing treatments for Alzheimer's disease and other related conditions.

In addition to its pharmaceutical applications, tert-butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate has shown promise in materials science. Its ability to form stable amide bonds makes it a valuable building block for constructing advanced materials, such as polymeric nanocomposites and self-healing polymers. Recent breakthroughs in polymer chemistry have demonstrated that incorporating this compound into polymer networks can significantly enhance their mechanical properties and thermal stability.

The toxicological profile of tert-butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate has also been a subject of recent investigations. Preclinical studies indicate that this compound exhibits low acute toxicity when administered at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential genotoxicity. Regulatory agencies have emphasized the importance of conducting comprehensive safety assessments before advancing this compound into clinical trials or commercial applications.

In conclusion, tert-butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate, with its CAS number 888944-30-7, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in drug discovery, materials science, and beyond. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative solutions in both academic and industrial settings.

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